An In-depth Technical Guide to 1-Bromo-2-ethynyl-4-(trifluoromethyl)benzene: A Key Building Block in Modern Drug Discovery
An In-depth Technical Guide to 1-Bromo-2-ethynyl-4-(trifluoromethyl)benzene: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Alkynes in Medicinal Chemistry
In the landscape of modern drug discovery and development, the strategic incorporation of unique structural motifs is paramount to achieving desired pharmacological profiles. Among these, fluorinated aromatic compounds and terminal alkynes have emerged as particularly valuable functionalities. 1-Bromo-2-ethynyl-4-(trifluoromethyl)benzene, bearing CAS Number 1211523-00-0, is a prime exemplar of a molecule that synergistically combines these features.[1] This technical guide offers an in-depth exploration of this compound, from its fundamental properties and synthesis to its applications as a versatile building block in the construction of complex bioactive molecules.
The trifluoromethyl group (-CF3) is a well-established bioisostere for various groups and is known to significantly enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[2] Its strong electron-withdrawing nature can profoundly influence the electronic properties of the aromatic ring, thereby modulating the pKa of nearby functionalities and engaging in favorable interactions with biological targets. The bromine atom, on the other hand, serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, allowing for the introduction of molecular diversity.[3] Lastly, the terminal alkyne is a gateway to a plethora of chemical transformations, most notably the Sonogashira coupling and azide-alkyne cycloaddition, or "click chemistry," enabling the facile and efficient linkage of molecular fragments.
This guide will provide a comprehensive overview of 1-Bromo-2-ethynyl-4-(trifluoromethyl)benzene, empowering researchers to leverage its unique chemical attributes in their drug discovery endeavors.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of a building block is fundamental to its effective utilization in synthesis and drug design.
Table 1: Physicochemical Properties of 1-Bromo-2-ethynyl-4-(trifluoromethyl)benzene
| Property | Value | Reference |
| CAS Number | 1211523-00-0 | [1] |
| Molecular Formula | C₉H₄BrF₃ | [1] |
| Molecular Weight | 249.03 g/mol | [1] |
| Appearance | Pale-yellow to Yellow-brown Liquid | |
| Purity | Typically >95% |
Spectroscopic Characterization:
Spectroscopic analysis is crucial for the unambiguous identification and quality control of 1-Bromo-2-ethynyl-4-(trifluoromethyl)benzene. While a dedicated spectrum for this exact compound is not publicly available, the expected spectral features can be inferred from analogous structures.
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the three protons on the benzene ring, with their chemical shifts and coupling patterns dictated by the bromo, ethynyl, and trifluoromethyl substituents. A characteristic singlet for the acetylenic proton would also be present.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the nine carbon atoms, including the two sp-hybridized carbons of the alkyne and the carbon of the trifluoromethyl group, which will exhibit a characteristic quartet due to coupling with the fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum will show a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
-
IR Spectroscopy: The infrared spectrum will feature characteristic absorption bands for the C-H stretch of the terminal alkyne (around 3300 cm⁻¹), the C≡C triple bond stretch (around 2100 cm⁻¹), and strong C-F stretching bands for the trifluoromethyl group (typically in the 1100-1300 cm⁻¹ region).[4][5]
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Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity separated by two mass units (M and M+2). The molecular ion peak would be observed at m/z 248 and 250.
Synthesis and Purification
The synthesis of 1-Bromo-2-ethynyl-4-(trifluoromethyl)benzene can be approached through a multi-step sequence, typically involving the introduction of the functional groups onto a benzene ring. A plausible and efficient synthetic strategy involves a Sonogashira coupling reaction as a key step.
Proposed Synthetic Pathway:
A logical synthetic route would commence with a commercially available, appropriately substituted benzene derivative, such as 1,2-dibromo-4-(trifluoromethyl)benzene. This starting material can then undergo a selective Sonogashira coupling with a protected alkyne, such as trimethylsilylacetylene, followed by deprotection to yield the final product. The selectivity of the Sonogashira reaction on di- or polyhalogenated aromatics can often be controlled by tuning the reaction conditions.[3]
Caption: Proposed synthesis of 1-Bromo-2-ethynyl-4-(trifluoromethyl)benzene.
Detailed Experimental Protocol (Hypothetical, based on established methodologies):
This protocol is a representative example based on standard Sonogashira coupling procedures and should be optimized for specific laboratory conditions.
Materials:
-
1,2-Dibromo-4-(trifluoromethyl)benzene
-
Trimethylsilylacetylene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), freshly distilled
-
Toluene, anhydrous
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Sonogashira Coupling:
-
To a dry Schlenk flask under an argon atmosphere, add 1,2-dibromo-4-(trifluoromethyl)benzene (1.0 eq), Pd(PPh₃)₄ (0.02 eq), and CuI (0.04 eq).
-
Add anhydrous toluene and freshly distilled triethylamine.
-
To this stirred mixture, add trimethylsilylacetylene (1.1 eq) dropwise.
-
Heat the reaction mixture to 70-80 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
-
Deprotection:
-
Dissolve the purified 1-bromo-2-(trimethylsilylethynyl)-4-(trifluoromethyl)benzene in methanol.
-
Add potassium carbonate (2.0 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.
-
Purification and Quality Control:
The final product should be purified by column chromatography on silica gel. The purity should be assessed by ¹H NMR, ¹³C NMR, and GC-MS to ensure it meets the requirements for subsequent applications.
Key Reactions and Applications in Drug Discovery
The synthetic utility of 1-Bromo-2-ethynyl-4-(trifluoromethyl)benzene is primarily derived from the reactivity of its bromo and ethynyl functionalities.
1. Sonogashira Cross-Coupling Reactions:
The bromine atom serves as an excellent handle for Sonogashira coupling reactions, allowing for the introduction of various substituted alkynes. This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[6][7]
Caption: General scheme of a Sonogashira coupling reaction.
This reaction enables the synthesis of a diverse library of compounds with extended π-systems, which are often found in biologically active molecules and materials with interesting photophysical properties. The trifluoromethyl group can influence the reactivity of the aryl bromide and the properties of the resulting coupled products.
2. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry":
The terminal alkyne is a key participant in the highly efficient and versatile CuAAC reaction. This "click" reaction allows for the facile formation of a stable 1,2,3-triazole ring by reacting with an azide.[8][9]
Caption: General scheme of a CuAAC (Click Chemistry) reaction.
The triazole ring is a valuable linker in medicinal chemistry as it is metabolically stable and can act as a hydrogen bond acceptor. This reaction is bioorthogonal, meaning it can be performed in complex biological systems without interfering with native biochemical processes, making it a powerful tool for chemical biology and drug target identification.[8]
Applications in Drug Design:
The structural motifs present in 1-Bromo-2-ethynyl-4-(trifluoromethyl)benzene are prevalent in a number of FDA-approved drugs and clinical candidates. The trifluoromethyl group is known to enhance drug-like properties such as:
-
Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, increasing the half-life of a drug.[2]
-
Lipophilicity: The -CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.[2]
-
Binding Affinity: The electronic properties of the -CF₃ group can lead to stronger interactions with the target protein.
The bromo and ethynyl groups provide the synthetic handles to incorporate this fluorinated phenylacetylene scaffold into larger, more complex molecules, making it a valuable starting point for the synthesis of novel therapeutic agents across various disease areas, including oncology, infectious diseases, and neuroscience.
Safety and Handling
As a laboratory chemical, 1-Bromo-2-ethynyl-4-(trifluoromethyl)benzene should be handled with appropriate safety precautions.
Table 2: Hazard Identification
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
1-Bromo-2-ethynyl-4-(trifluoromethyl)benzene is a highly functionalized and versatile building block with significant potential in medicinal chemistry and materials science. Its unique combination of a trifluoromethyl group, a bromine atom, and a terminal alkyne provides a powerful platform for the synthesis of complex and diverse molecular architectures. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, will enable researchers to effectively harness its potential in the development of next-generation therapeutics and advanced materials.
References
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PubChem. 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene. National Center for Biotechnology Information. [Link]
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NIST. Benzene, 1-bromo-4-(trifluoromethyl)-. NIST Chemistry WebBook. [Link]
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ResearchGate. ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. [Link]
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Carl ROTH. Click Chemistry. [Link]
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The Royal Society of Chemistry. Supporting information. [Link]
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ACS Publications. Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation | Organic Letters. [Link]
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ResearchGate. (PDF) Click chemistry for labeling and detection of biomolecules. [Link]
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ResearchGate. FT-IR spectra of 1-bromo-4-ethynylbenzene, 1,4-diethynylbenzene,....[Link]
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ResearchGate. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF. [Link]
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SpectraBase. 1-Ethyl-4-(trifluoromethyl)benzene - Optional[13C NMR] - Chemical Shifts. [Link]
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PubChem. 1-Bromo-2-ethynylbenzene. National Center for Biotechnology Information. [Link]
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